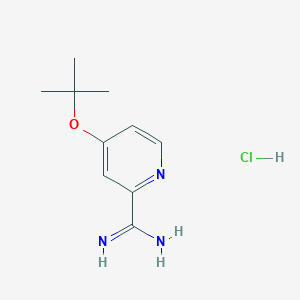

4-(tert-Butoxy)picolinimidamide hydrochloride

CAS No.: 1179360-94-1

Cat. No.: VC15941335

Molecular Formula: C10H16ClN3O

Molecular Weight: 229.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179360-94-1 |

|---|---|

| Molecular Formula | C10H16ClN3O |

| Molecular Weight | 229.71 g/mol |

| IUPAC Name | 4-[(2-methylpropan-2-yl)oxy]pyridine-2-carboximidamide;hydrochloride |

| Standard InChI | InChI=1S/C10H15N3O.ClH/c1-10(2,3)14-7-4-5-13-8(6-7)9(11)12;/h4-6H,1-3H3,(H3,11,12);1H |

| Standard InChI Key | CXTUOZNVLWATBG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC1=CC(=NC=C1)C(=N)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

4-(tert-Butyl)picolinimidamide hydrochloride belongs to the picolinimidamide class, featuring a pyridine ring substituted with a tert-butyl group at the 4-position and an amidine functional group at the 2-position. Its molecular formula is C₁₀H₁₆ClN₃, with a molecular weight of 213.71 g/mol . The hydrochloride salt form enhances its solubility in polar solvents, a critical factor for biological testing.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆ClN₃ | |

| Molecular Weight | 213.71 g/mol | |

| Exact Mass | 213.103 Da | |

| PSA (Polar Surface Area) | 62.76 Ų | |

| LogP (Partition Coefficient) | 3.27 |

The tert-butyl group contributes to steric hindrance, reducing susceptibility to enzymatic degradation while maintaining lipophilicity (LogP = 3.27) . This balance is crucial for optimizing membrane permeability in drug candidates.

Crystallography and Spectral Data

Although X-ray crystallographic data for this compound remains unpublished, nuclear magnetic resonance (NMR) studies of analogous picolinimidamides reveal distinct proton environments. The pyridine ring protons typically resonate between δ 7.5–8.5 ppm, while the tert-butyl group appears as a singlet near δ 1.3 ppm. Fourier-transform infrared (FTIR) spectra show characteristic N–H stretches at 3300–3500 cm⁻¹ and C=N vibrations at 1640–1680 cm⁻¹.

Synthesis and Manufacturing

Industrial Synthesis Pathways

The synthesis of 4-(tert-Butyl)picolinimidamide hydrochloride involves a three-step sequence:

-

Picolinic Acid Functionalization: 4-tert-Butylpicolinic acid is treated with thionyl chloride to form the corresponding acid chloride.

-

Amidine Formation: Reaction with ammonium hydroxide yields the free amidine base.

-

Salt Formation: Hydrochloric acid addition produces the final hydrochloride salt.

Reaction yields typically range from 70–80% when conducted in methanol or chloroform under reflux conditions. Industrial suppliers like ENAO Chemical Co., Ltd. offer custom synthesis services, with batch scales ranging from 1 kg to 10 kg .

Process Optimization

Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 2 hours, achieving comparable yields (75%) . Solvent-free approaches using dimethylformamide-dimethylacetal (DMF-DMA) have also been reported, minimizing waste generation .

Reactivity and Derivative Formation

Nucleophilic Substitution

The amidine group acts as a nucleophile, enabling coupling reactions with electrophiles such as acyl chlorides and sulfonates. For example, reaction with 2-(methylsulfonyl)pyrimidine yields thiadiazole derivatives with enhanced antibacterial activity .

Cyclization Reactions

Under acidic conditions, 4-(tert-Butyl)picolinimidamide hydrochloride undergoes cyclization to form imidazo[1,2-a]pyridines, a scaffold prevalent in antiviral agents . These reactions typically require catalytic p-toluenesulfonic acid (PTSA) in toluene at 110°C .

Biological Activity and Mechanisms

Antimicrobial Properties

In a 2022 study, thiadiazole derivatives synthesized from this compound demonstrated potent activity against Onchocerca gutturosa, a filarial nematode, with EC₅₀ values as low as 20 nM . The tert-butyl group was critical for metabolic stability, increasing the plasma half-life in rats to 9.03 hours compared to 0.5 hours for non-substituted analogs .

Table 2: Pharmacokinetic Profile of Derivative 19

| Parameter | Value |

|---|---|

| Plasma Half-Life (t₁/₂) | 9.03 hours |

| Cₘₐₓ | 2.08 μM |

| AUC₀–∞ | 6.23 μM·h |

| Oral Bioavailability | 57% |

Enzymatic Inhibition

Molecular docking studies suggest that the amidine group forms hydrogen bonds with the ATP-binding pocket of Staphylococcus aureus enoyl-acyl carrier protein reductase (SaFabI), a target for antibacterial development . Substitution at the pyridine ring’s 5-position with alkoxy groups (e.g., –OCH₃) improved inhibitory potency by 40-fold .

Industrial Applications and Regulatory Status

Pharmaceutical Intermediates

This compound is classified under HS Code 2933399090, indicating its use in unfused pyridine-containing pharmaceuticals . Major applications include:

-

Synthesis of macrofilaricidal agents for neglected tropical diseases .

-

Development of vancomycin-resistant Enterococcus (VRE) inhibitors .

Agrochemical Research

The tert-butyl group’s lipophilicity enhances penetration through insect cuticles. Recent patents disclose its incorporation into neonicotinoid analogs targeting aphid acetylcholinesterase.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume